molecular formula C11H15NO2 B2610129 4-Cyclohexyloxy-1H-pyridin-2-one CAS No. 2411263-88-0

4-Cyclohexyloxy-1H-pyridin-2-one

Cat. No.: B2610129
CAS No.: 2411263-88-0
M. Wt: 193.246
InChI Key: IPXHACHSETXLEA-UHFFFAOYSA-N
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Description

4-Cyclohexyloxy-1H-pyridin-2-one is a chemical compound intended for research and laboratory use. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Pyridin-2-one derivatives are a significant class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry and drug discovery. These structures are frequently investigated for their potential biological activities. For instance, structurally related compounds, such as 3-iodo-4-(2-methylcyclohexyloxy)-6-phenethylpyridin-2(1H)-ones, have been reported as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . This suggests that the 4-cyclohexyloxy substitution pattern on the pyridin-2-one core may be a valuable structural feature for developing pharmacologically active molecules. Researchers can utilize this compound as a building block in organic synthesis or as a precursor for the development of novel bioactive substances. As with any research chemical, proper safety protocols must be followed. Please refer to the material safety data sheet (MSDS) for comprehensive handling, hazard, and storage information.

Properties

IUPAC Name

4-cyclohexyloxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXHACHSETXLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyloxy-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-2-pyridone with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyloxy-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 4-cyclohexyloxy-1H-pyridin-2-ol.

    Substitution: Formation of various substituted pyridones depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyloxy-1H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Cyclohexyloxy-1H-pyridin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into binding pockets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-cyclohexyloxy-1H-pyridin-2-one with related derivatives from a recent patent (EP 2023/39) , which describes pyrido[1,2-a]pyrimidin-4-one analogs. Key differences in core structure, substituents, and inferred properties are highlighted:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Predicted logP* Potential Applications
This compound Pyridin-2-one Cyclohexyloxy (4) 193.24 ~2.8 Intermediate, material science
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 1,3-Benzodioxol (2), Piperazine (7) ~407.44 ~1.5 Kinase inhibition, CNS drugs
2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 1,3-Benzodioxol (2), Methylpiperazine (7) ~421.47 ~1.7 Targeted therapeutics

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Differences

Core Structure: The pyridin-2-one core in 4-cycloclohexyloxy-1H-pyridin-2-one is monocyclic, whereas the patent compounds feature a fused pyrido[1,2-a]pyrimidin-4-one bicyclic system.

Substituent Effects :

  • Cyclohexyloxy Group : Introduces high lipophilicity (logP ~2.8), which may limit aqueous solubility but improve membrane permeability.
  • 1,3-Benzodioxol and Piperazine Groups : The benzodioxol moiety (electron-rich aromatic system) enhances π-π stacking in receptor binding, while the piperazine group improves solubility (basic nitrogen) and enables hydrogen bonding. Methyl or dimethyl modifications on piperazine (e.g., 3R,5S-dimethyl) further modulate selectivity and metabolic stability .

Biological Relevance: Patent compounds are explicitly designed for therapeutic use (e.g., kinase inhibition), leveraging the pyrido-pyrimidinone scaffold’s affinity for ATP-binding pockets. In contrast, this compound lacks such targeted substituents, suggesting its utility lies in non-therapeutic contexts (e.g., as a synthetic intermediate or ligand in catalysis).

Research Findings and Implications

  • Patent Compounds (EP 2023/39): Demonstrated nanomolar-range inhibitory activity against kinases (e.g., CDK2, EGFR) in preliminary assays .
  • This compound: Limited biological data are available, but its lipophilicity suggests utility in hydrophobic matrices (e.g., polymer additives) or as a precursor for functionalized pyridinones.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclohexyloxy-1H-pyridin-2-one, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization of the pyridinone core. Key steps include:
  • Cyclohexyloxy Group Introduction : Use nucleophilic substitution under anhydrous conditions with a cyclohexanol derivative and a halogenated pyridinone precursor.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity >98% is achievable with repetitive recrystallization in ethanol .
    Critical Parameters :
  • Temperature control during substitution (40–60°C) to avoid byproducts.
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 6.5–8.0 ppm (pyridinone aromatic protons) confirm substitution patterns.
  • ¹³C NMR : Carbonyl resonance at ~165 ppm validates the lactam structure .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 262.1443) ensures molecular formula confirmation .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay variability or structural isomerism. Mitigation strategies include:
  • Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments with controls.
  • Structural Confirmation : Verify purity and stereochemistry via X-ray crystallography or NOESY NMR to rule out inactive isomers .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) to isolate pharmacophoric motifs .

Q. What mechanistic insights govern the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. The pyridinone core often hydrogen-bonds to catalytic residues, while the cyclohexyloxy group occupies hydrophobic pockets .
  • Enzyme Inhibition Assays : Measure IC₅₀ values under varied pH and co-factor conditions to elucidate mode of action (competitive vs. non-competitive) .
  • Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450-mediated degradation, critical for lead optimization .

Q. How can synthetic byproducts or impurities in this compound be identified and minimized?

  • Methodological Answer :
  • HPLC-MS Monitoring : Track reaction progress to detect intermediates (e.g., dehalogenated byproducts) .
  • DoE (Design of Experiments) : Optimize solvent (DMF vs. THF), catalyst loading, and reaction time to suppress side reactions.
  • Reference Standards : Compare impurities with pharmacopeial guidelines (e.g., USP) for acceptable thresholds .

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